2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone
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Overview
Description
2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one is a complex organic compound featuring a pyrimidine ring substituted with a hydroxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as ethyl trifluoroacetoacetate and thiourea.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced via nucleophilic substitution, where a suitable thiol reacts with the pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various functionalized pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Pharmaceuticals: It can be used as a precursor for the synthesis of drugs with potential anticancer, antibacterial, and antiviral properties.
Agrochemicals: The compound can be utilized in the development of herbicides, fungicides, and insecticides.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy and sulfanyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-6-(trifluoromethyl)pyridine
- 4-hydroxy-6-(trifluoromethyl)pyrimidine
- 2-mercapto-6-(trifluoromethyl)-4-pyrimidinol
Uniqueness
The uniqueness of 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and sulfanyl groups on the pyrimidine ring, along with the trifluoromethyl group, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C14H11F3N2O2S |
---|---|
Molecular Weight |
328.31 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H11F3N2O2S/c1-8-2-4-9(5-3-8)10(20)7-22-13-18-11(14(15,16)17)6-12(21)19-13/h2-6H,7H2,1H3,(H,18,19,21) |
InChI Key |
CPGPSAVKHRKLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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